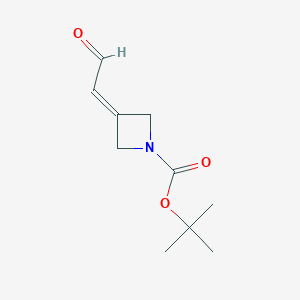tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
CAS No.: 1223573-23-6
Cat. No.: VC6774202
Molecular Formula: C10H15NO3
Molecular Weight: 197.234
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1223573-23-6 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.234 |
| IUPAC Name | tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3 |
| Standard InChI Key | RBUKQSYGWHYKQQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(=CC=O)C1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a 2-oxoethylidene group (–CH=C=O) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against undesired reactions during synthesis .
Molecular Formula: C₉H₁₃NO₃
Molecular Weight: 183.21 g/mol
IUPAC Name: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
Synthesis and Optimization
General Synthetic Procedure
The synthesis of tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate derivatives typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation to install the α,β-unsaturated carbonyl group. A representative pathway from the literature includes :
-
Substrate Preparation: tert-Butyl 3-formylazetidine-1-carboxylate is treated with a phosphoryl acetate (e.g., isopropyl 2-(diethoxyphosphoryl)acetate) in the presence of a base (e.g., NaH).
-
Condensation: The reaction proceeds via deprotonation and elimination, forming the conjugated enone system.
-
Purification: Flash column chromatography (hexane/ethyl acetate) yields the pure product.
Example:
-
Starting Material: tert-Butyl 3-formylazetidine-1-carboxylate (1.5 g, 8.76 mmol)
-
Reagent: Isopropyl 2-(diethoxyphosphoryl)acetate (2.82 mmol)
-
Conditions: THF, 0°C to room temperature, 12 hours
Challenges and Modifications
-
Steric Hindrance: The tert-butyl group can impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
-
Oxidative Stability: The α,β-unsaturated ketone is prone to oxidation; reactions are often conducted under inert atmospheres (N₂ or Ar) .
Physicochemical Properties
Physical Constants
Data for structurally similar compounds (e.g., tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate) provide approximate values :
| Property | Value |
|---|---|
| Boiling Point | 319.5±35.0 °C (Predicted) |
| Density | 1.188 g/cm³ |
| Refractive Index | |
| Flash Point | >110°C |
| pKa | -1.67±0.20 (Predicted) |
Solubility and Stability
-
Solubility: Miscible with polar aprotic solvents (THF, DCM) but poorly soluble in water.
-
Storage: Stable at 2–8°C under anhydrous conditions; decomposes upon prolonged exposure to moisture or acids .
Applications in Organic Synthesis
C–C Bond Functionalization
The compound’s α,β-unsaturated carbonyl system participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic frameworks. For example, rhodium-catalyzed C–C bond cleavage of related azetidine derivatives yields strained bicyclic intermediates for natural product synthesis .
Pharmaceutical Intermediates
The Boc-protected azetidine scaffold is a precursor to β-lactam antibiotics and kinase inhibitors. For instance, hydrogenation of the double bond produces saturated azetidine carboxylates, which are key motifs in drug candidates targeting neurological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume